molecular formula C12H21NO5 B12280561 1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B12280561
M. Wt: 259.30 g/mol
InChI Key: CABWKOSZCAHYJE-BDAKNGLRSA-N
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Description

1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. Common starting materials might include tert-butyl acetoacetate and methylamine. The synthesis may involve:

    Step 1: Formation of the pyrrolidine ring through cyclization reactions.

    Step 2: Introduction of the hydroxymethyl group via hydroxylation.

    Step 3: Protection and deprotection steps to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Reduction of the carboxylate groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a dicarboxylic acid, while reduction could produce a diol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Possible use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: A simpler analog with similar structural features.

    N-methylpyrrolidine: Another related compound with a different substitution pattern.

Uniqueness

1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyl and hydroxymethyl groups may enhance its stability and reactivity compared to simpler analogs.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

CABWKOSZCAHYJE-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO

Origin of Product

United States

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